molecular formula C14H15N3O B1460918 1-(3-Aminophenyl)-3-o-tolylurea CAS No. 1036431-96-5

1-(3-Aminophenyl)-3-o-tolylurea

Cat. No. B1460918
CAS RN: 1036431-96-5
M. Wt: 241.29 g/mol
InChI Key: IPFIMHAQYQWDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

An interesting bond C5–C9 acts as a junction, connecting both parts of the molecule that occur in different planes .

Scientific Research Applications

Synthesis and Chemical Reactivity

1-(3-Aminophenyl)-3-o-tolylurea has been utilized in chemical synthesis and reactivity studies. For instance, Vicente et al. (2005) explored its reaction with Pd(dba)2 to form ortho-palladated arylureas, which are significant in synthesizing N-heterocycles and other complex organic molecules (Vicente, Abad, López‐Serrano, Jones, Nájera, & Botella-Segura, 2005).

Plant Physiology and Biochemistry

In plant physiology, derivatives of 1-(3-Aminophenyl)-3-o-tolylurea like R-1-α-methylbenzyl-3-p-tolylurea have been studied for their impact on plant growth. Kojima et al. (2009) researched its effects on rice root growth and gene expression, revealing insights into the biological pathways influenced by this compound (Kojima, Hitomi, Numata, Tanaka, Imai, & Omokawa, 2009).

Environmental and Health Monitoring

1-(3-Aminophenyl)-3-o-tolylurea and its derivatives have applications in environmental and health monitoring. Bienvenu et al. (2021) developed a methodology for detecting glyphosate, glufosinate, and their metabolites in human urine, which could be vital for epidemiological studies (Bienvenu, Bélanger, Gaudreau, Provencher, & Fleury, 2021).

Industrial and Biotechnological Applications

In biotechnology, derivatives of this compound have shown potential in enhancing industrial processes. Ashok et al. (2013) studied the use of related compounds in improving the production of 3-Hydroxypropionic acid, an important chemical in industrial processes (Ashok, Raj, Ko, Sankaranarayanan, Zhou, Kumar, & Park, 2013).

properties

IUPAC Name

1-(3-aminophenyl)-3-(2-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-5-2-3-8-13(10)17-14(18)16-12-7-4-6-11(15)9-12/h2-9H,15H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFIMHAQYQWDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminophenyl)-3-o-tolylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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